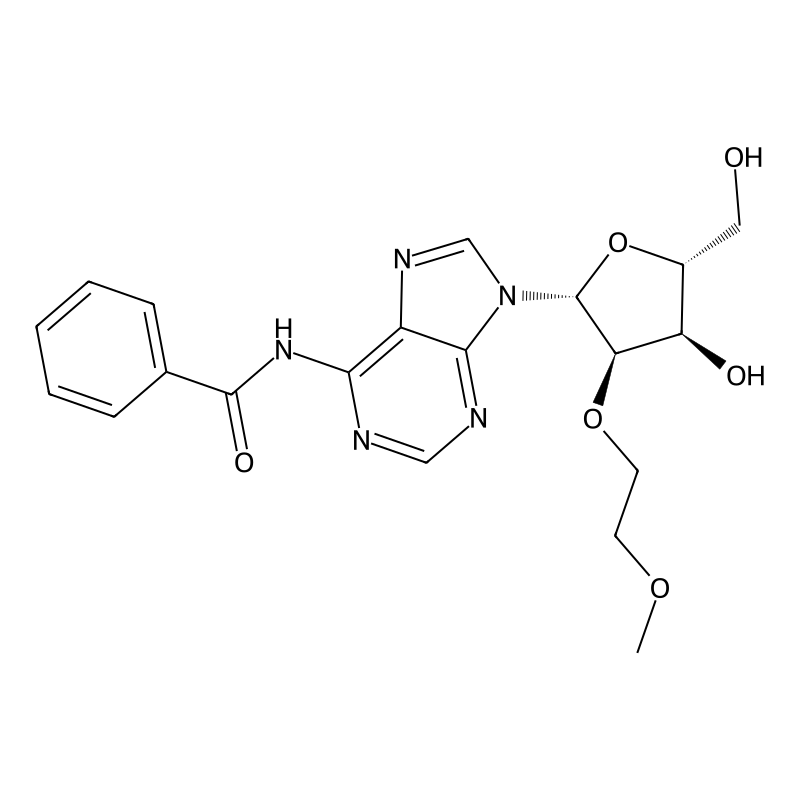Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Anticancer Activity:
Some adenosine analogs exhibit anticancer properties. They may work by inhibiting DNA synthesis or inducing apoptosis (programmed cell death) in cancer cells. PubChem: ) One study suggests that N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine may be effective against indolent lymphoid malignancies, a type of slow-growing cancer. MedChemExpress: However, more research is needed to determine the specific efficacy and safety of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- in cancer treatment.
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- is a modified nucleoside that incorporates a benzoyl group at the nitrogen position and a 2-methoxyethyl group at the 2' position of the adenosine structure. This compound is part of a broader class of purine nucleoside analogs, which are essential in various biochemical and pharmaceutical applications. The modification enhances the stability and bioavailability of adenosine, making it a valuable compound in medicinal chemistry.
The chemical reactivity of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- can be characterized by its ability to participate in various reactions typical of nucleosides. These include:
- Phosphorylation: The compound can undergo phosphorylation to form nucleotide analogs, which are critical for studying nucleic acid processes.
- Deprotection Reactions: The benzoyl group can be removed under specific conditions to yield 2'-O-(2-methoxyethyl)adenosine, further functionalizing the molecule for research purposes .
- Condensation Reactions: It can react with other nucleophiles to form more complex structures or to be incorporated into oligonucleotides.
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- exhibits significant biological activity:
- Antiviral Properties: It has been noted for its potential in inhibiting the activity of enzymes such as reverse transcriptase, making it relevant in HIV research .
- Cell Proliferation Modulation: The compound can influence cellular processes by mimicking natural adenosine, affecting pathways involved in cell growth and apoptosis.
- Inhibition of Enzymatic Activity: Research indicates that this compound may inhibit certain kinases, which are crucial in signal transduction pathways .
The synthesis of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- typically involves several steps:
- Starting Material: The synthesis begins with adenosine as the base molecule.
- Benzoylation: The nitrogen atom is benzoylated using benzoyl chloride or an equivalent reagent under basic conditions.
- Methoxyethylation: The 2' hydroxyl group is then modified using 2-methoxyethyl chloride in the presence of a base like potassium carbonate.
- Purification: The final product is purified through chromatography techniques to obtain high purity suitable for biological assays .
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- finds applications in several fields:
- Pharmaceutical Research: It serves as a lead compound for developing antiviral agents and drugs targeting nucleic acid metabolism.
- Biochemical Studies: Used as a tool in studying nucleic acid interactions and enzyme kinetics.
- Oligonucleotide Synthesis: Employed in synthesizing modified oligonucleotides for therapeutic applications .
Studies on the interactions of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- with various biological targets have revealed:
- Binding Affinity: It shows a high binding affinity for specific receptors involved in adenosine signaling pathways.
- Enzyme Inhibition Profiles: Interaction studies demonstrate its ability to inhibit key enzymes like reverse transcriptase effectively .
- Cellular Uptake Mechanisms: Investigations into how this compound is taken up by cells suggest facilitated diffusion mechanisms due to its lipophilic nature.
Several compounds share structural similarities with Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2'-O-(2-Methoxyethyl)adenosine | 2-Methoxyethyl at 2' position | Directly involved in oligonucleotide synthesis |
| N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine | Benzoylation at N6 and DMT protection at 5' | Enhanced stability and protection against degradation |
| O-(2-Methoxyethyl)guanosine | Similar modification at guanosine | Different base structure affecting biological activity |
| N-Benzoyl-5-O-DMT-2'-O-(2-methoxyethyl)adenosine | DMT protection at 5' position | Used primarily for RNA synthesis |
Uniqueness
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- stands out due to its specific combination of modifications that enhance both stability and biological activity compared to other nucleoside analogs. Its ability to effectively mimic natural adenosine while providing additional functional benefits makes it a unique candidate for further research and application in therapeutics.








